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Compound of Interest

Compound Name: 2-(Oxetan-3-ylidene)acetaldehyde

Cat. No.: B3030576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-(oxetan-3-
ylidene)acetaldehyde, a key intermediate in synthetic organic chemistry. Due to the limited
availability of direct experimental data for this specific compound, this paper presents a
detailed theoretical analysis, including a proposed synthetic pathway and predicted
spectroscopic data, based on established chemical principles and data from closely related
analogs. This document is intended to serve as a valuable resource for researchers in drug
discovery and development, offering insights into the molecule's structure and potential for
further functionalization.

Molecular Structure and Properties

2-(Oxetan-3-ylidene)acetaldehyde possesses a unique molecular architecture, incorporating
a strained four-membered oxetane ring and a reactive a,3-unsaturated aldehyde functionality.
This combination of features makes it an attractive building block for the synthesis of more
complex molecules with potential biological activity.

Table 1: General Properties of 2-(Oxetan-3-ylidene)acetaldehyde
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Property Value Source

Molecular Formula CsHeO2 PubChem[1]

Molecular Weight 98.10 g/mol Calculated
2-(Oxetan-3-

IUPAC Name _ N/A
ylidene)acetaldehyde

CAS Number 34218-22-9 Parchem[2]

SMILES O=CC=C1COC1 PubChem[1]

INChl=1S/C5H602/c6-2-1-5-3-
InChl PubChem[1]
7-4-5/h1-2H,3-4H2

Proposed Synthesis

The most plausible and efficient synthetic route to 2-(oxetan-3-ylidene)acetaldehyde is
through a Wittig reaction. This well-established olefination method involves the reaction of a
phosphorus ylide with a ketone or aldehyde to form an alkene. In this case, oxetan-3-one
would serve as the carbonyl component, and the corresponding phosphorus ylide would be
generated from a haloacetaldehyde derivative.

A detailed experimental protocol for the synthesis of a closely related compound, ethyl 2-
(oxetan-3-ylidene)acetate, has been reported and serves as a strong foundation for the
proposed synthesis of the title compound.[3]

Experimental Protocol: Wittig Reaction for 2-(Oxetan-3-
ylidene)acetaldehyde

Materials:
e Oxetan-3-one
o (Triphenylphosphoranylidene)acetaldehyde

e Dichloromethane (DCM), anhydrous
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« Silica gel for column chromatography
o Ethyl acetate

e Petroleum ether

Procedure:

 In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a
nitrogen inlet, dissolve oxetan-3-one (1.0 eq) in anhydrous dichloromethane.

e Cool the solution to 0 °C in an ice bath.

» To the cooled solution, add (triphenylphosphoranylidene)acetaldehyde (1.1 eq) portion-wise
over 10 minutes.

» Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in petroleum ether as the eluent.

o Combine the fractions containing the desired product and remove the solvent under reduced
pressure to yield 2-(oxetan-3-ylidene)acetaldehyde as a pale yellow oil.

Figure 1: Proposed Synthesis of 2-(Oxetan-3-ylidene)acetaldehyde

2-(Oxetan-3-ylidene)acetaldehyde

Oxetan-3-one

Wittig Reaction

(Triphenylphosphoranylidene)acetaldehyde Triphenylphosphine oxide
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Caption: A diagram illustrating the proposed Wittig reaction for the synthesis.

Spectroscopic Analysis (Predicted)

While experimental spectra for 2-(oxetan-3-ylidene)acetaldehyde are not readily available, its
spectroscopic characteristics can be predicted based on the known values for similar structures
and general spectroscopic principles.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the
vinylic proton, and the two methylene groups of the oxetane ring. The chemical shifts are
influenced by the electron-withdrawing nature of the carbonyl group and the geometry of the
double bond. The *H NMR data for the structurally similar ethyl 2-(oxetan-3-ylidene)acetate
provides a valuable reference for these predictions.[3]

Table 2: Predicted *H NMR Data for 2-(Oxetan-3-ylidene)acetaldehyde (in CDCls, 400 MHz)
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Chemical Shift

Multiplicity Integration Assignment Justification
(3, ppm)

Aldehydic proton,
deshielded by

the carbonyl

group.

~9.5 d 1H -CHO

Vinylic proton,

coupled to the
~6.0 t 1H =CH- adjacent

methylene

groups.

Methylene

protons of the
~5.4 m 2H -CH2-O- oxetane ring

adjacent to the

oxygen atom.

Methylene
protons of the
~5.2 m 2H -C-CHz-C= oxetane ring
adjacent to the
double bond.

3C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the two sp?
hybridized carbons of the double bond, and the two sp3 hybridized carbons of the oxetane ring.

Table 3: Predicted 13C NMR Data for 2-(Oxetan-3-ylidene)acetaldehyde (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment Justification

Carbonyl carbon, highl
~190 Cc=0 _ Y aad

deshielded.

sp? carbon of the double bond
~155 =C(CHO)-

attached to the aldehyde.

sp2 carbon of the double bond
~120 =C(CH2)- o _

within the ring system.

Oxetane methylene carbon
~75 -CH2-O- ]

adjacent to oxygen.

Oxetane methylene carbon
~70 -C-CHz2-C=

adjacent to the double bond.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=0

stretching vibration of the a,B-unsaturated aldehyde. Other characteristic peaks will include

C=C stretching and C-H stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for 2-(Oxetan-3-ylidene)acetaldehyde

Frequency (cm™?) Intensity Assignment
~2900-2800 Medium C-H stretch (alkane)
~2800-2700 Medium C-H stretch (aldehyde)
C=0 stretch (conjugated
~1685 Strong
aldehyde)
~1640 Medium C=C stretch
~1100 Strong C-O-C stretch (ether)

Mass Spectrometry
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The mass spectrum is expected to show a molecular ion peak corresponding to the molecular
weight of the compound. Fragmentation patterns would likely involve the loss of CO, CHO, and
cleavage of the oxetane ring. PubChem provides a list of predicted m/z values for various

adducts.[1]

Table 5: Predicted Mass Spectrometry Data for 2-(Oxetan-3-ylidene)acetaldehyde

m/z lon
98.0368 [M]*
99.0441 [M+H]*
121.0260 [M+Na]*

Logical Workflow for Structural Elucidation

The structural confirmation of a newly synthesized batch of 2-(oxetan-3-ylidene)acetaldehyde

would follow a logical workflow involving multiple spectroscopic techniques.

Figure 2: Workflow for Structural Elucidation
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Caption: A flowchart outlining the steps for synthesis and structural analysis.

Conclusion

This technical guide provides a foundational understanding of the structural aspects of 2-
(oxetan-3-ylidene)acetaldehyde. While direct experimental data is currently scarce, the
proposed synthetic route and predicted spectroscopic data offer a robust framework for
researchers working with this versatile chemical intermediate. The unique combination of a
strained oxetane ring and a reactive aldehyde moiety suggests significant potential for this
molecule in the development of novel chemical entities for various applications, including
pharmaceuticals. Further experimental validation of the data presented herein is encouraged to
solidify our understanding of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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